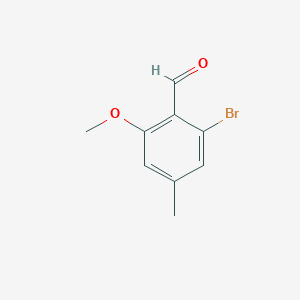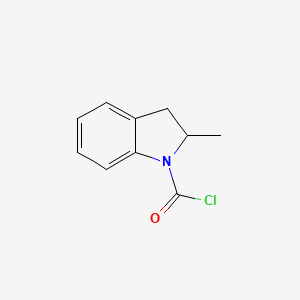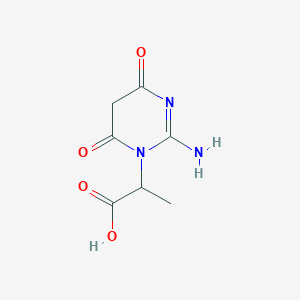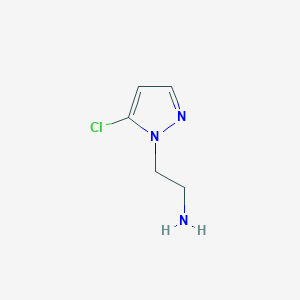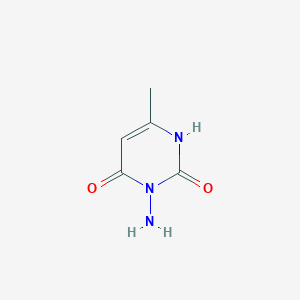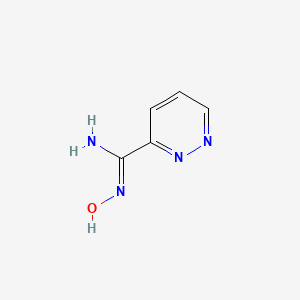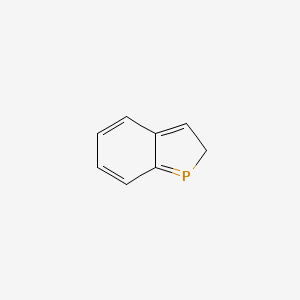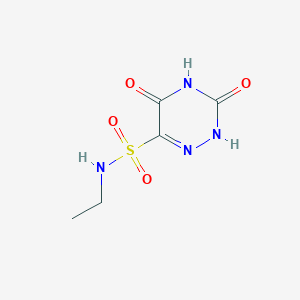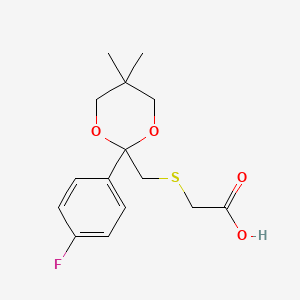
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dioxane ring, and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the condensation of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Thioacetic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.
Applications De Recherche Scientifique
2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((2-(4-Chlorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
- 2-(((2-(4-Methylphenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(((2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-YL)methyl)thio)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C15H19FO4S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C15H19FO4S/c1-14(2)8-19-15(20-9-14,10-21-7-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18) |
Clé InChI |
MHECDEUVSVYLTD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(CSCC(=O)O)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


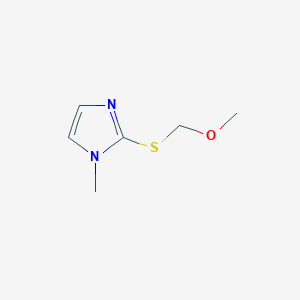
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)


